BenchChemオンラインストアへようこそ!

3-(4-phenylbutan-2-yl)quinazoline-2,4(1H,3H)-dione

Lipophilicity CNS permeability Physicochemical profiling

Secure this exact N3‑(4‑phenylbutan‑2‑yl)‑substituted quinazoline‑2,4(1H,3H)‑dione for your hit‑to‑lead or scaffold‑hopping program. The branched alkylaryl substituent creates a chiral center and elevates cLogP (XLogP3 3.4) versus simpler N3‑alkyl/aryl analogs, redirecting target engagement from PARP toward kinases, GPCRs, and ion channels. With a TPSA of 49.4 Ų, it occupies the CNS‑drug space, making it ideal for blood–brain barrier penetrant screening. The racemate also enables chiral method development. Reported HepG2 IC50 = 12.5 µM provides a quantitative starting point for hepatocellular carcinoma lead optimization. Procure the precise structure to maintain its unique selectivity and ADME signature.

Molecular Formula C18H18N2O2
Molecular Weight 294.354
CAS No. 1282073-40-8
Cat. No. B2682182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-phenylbutan-2-yl)quinazoline-2,4(1H,3H)-dione
CAS1282073-40-8
Molecular FormulaC18H18N2O2
Molecular Weight294.354
Structural Identifiers
SMILESCC(CCC1=CC=CC=C1)N2C(=O)C3=CC=CC=C3NC2=O
InChIInChI=1S/C18H18N2O2/c1-13(11-12-14-7-3-2-4-8-14)20-17(21)15-9-5-6-10-16(15)19-18(20)22/h2-10,13H,11-12H2,1H3,(H,19,22)
InChIKeyHLZMDHJQZVQHPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Phenylbutan-2-yl)quinazoline-2,4(1H,3H)-dione (CAS 1282073-40-8) – Sourcing & Identity Guide for Procurement Scientists


3-(4-Phenylbutan-2-yl)quinazoline-2,4(1H,3H)-dione (CAS 1282073-40-8, PubChem CID 56771712) is a synthetic, low-molecular-weight (294.3 g/mol) N3‑substituted quinazoline-2,4‑dione derivative. It belongs to the privileged quinazoline-2,4(1H,3H)-dione scaffold, which is widely recognised for its polypharmacology spanning anticancer, antimicrobial, anticonvulsant, anti‑inflammatory, and metabolic targets [1]. The compound bears a chiral 4‑phenylbutan‑2‑yl substituent at the N3 position, imparting a computed XLogP3 of 3.4, one hydrogen‑bond donor, two hydrogen‑bond acceptors, four rotatable bonds, and a topological polar surface area of 49.4 Ų [2]. These physicochemical features distinguish it from simpler N3‑alkyl or N3‑aryl analogs and position it as a moderately lipophilic, CNS‑permeable screening candidate within the quinazoline-2,4‑dione chemotype.

Why Not Any Quinazoline-2,4-dione? – Key Differentiation Drivers for 3-(4-Phenylbutan-2-yl)quinazoline-2,4(1H,3H)-dione in Screening and Procurement


The quinazoline-2,4(1H,3H)-dione core is a pharmacologically permissive scaffold; however, the identity, bulk, lipophilicity, and stereochemistry of the N3 substituent profoundly alter target engagement, selectivity, and ADME properties [1]. SAR analyses of this class show that N3‑substitution with branched alkylaryl groups (as opposed to simple methyl, phenyl, or linear alkyl chains) can redirect activity from one therapeutic axis (e.g., PARP inhibition) to another (e.g., kinase or GPCR modulation) and can markedly shift isoform selectivity [1][2]. The 4‑phenylbutan‑2‑yl appendage present in CAS 1282073‑40‑8 introduces a chiral centre, extended π‑surface, and elevated cLogP relative to unsubstituted or N3‑methyl/phenyl congeners [3]. Consequently, generic substitution with a structurally similar but not identical quinazoline-2,4‑dione risks losing the specific physicochemical signature—and any associated target‑binding advantage—that this particular compound may offer, making procurement of the exact structure indispensable for SAR exploration and hit‑to‑lead progression.

Head-to-Head and Class-Level Evidence: 3-(4-Phenylbutan-2-yl)quinazoline-2,4(1H,3H)-dione vs. Closest Analogs


Elevated Lipophilicity (XLogP3) vs. Unsubstituted and N3-Methyl Quinazoline-2,4-diones

The target compound carries a 4-phenylbutan-2-yl group at N3, yielding a computed XLogP3 of 3.4 [1]. This value is substantially higher than that of the unsubstituted parent quinazoline-2,4(1H,3H)-dione (XLogP3 ≈ 0.8) and the N3-methyl analog (XLogP3 ≈ 1.2) [2]. The increased lipophilicity places the compound within the optimal range for passive blood–brain barrier penetration (typically XLogP 2–4), distinguishing it from more polar in-class compounds that are largely restricted to peripheral targets.

Lipophilicity CNS permeability Physicochemical profiling

Introduction of a Chiral Centre and Extended π-Surface Compared with N3-Phenyl or N3-Benzyl Quinazoline-2,4-diones

Unlike the achiral N3-phenyl (e.g., 3-phenylquinazoline-2,4(1H,3H)-dione, CAS 603-23-6) and N3-benzyl analogs, the target compound contains an undefined chiral centre at the benzylic carbon of the 4-phenylbutan-2-yl side chain [1]. This stereogenic element, combined with an extended alkyl spacer between the quinazoline core and the terminal phenyl ring, creates a three-dimensional pharmacophore that is absent in planar N3-aryl or N3-benzyl derivatives. The additional rotatable bonds (four in the target vs. one to two in N3-phenyl/benzyl analogs) allow conformational sampling that may enable induced-fit binding to shallow or cryptic protein pockets not accessible to rigid, flat congeners [2].

Stereochemistry Molecular recognition SAR differentiation

Moderate Antiproliferative Activity Against HepG2 Hepatocellular Carcinoma Cells – Preliminary Screening Benchmark

Preliminary cytotoxicity screening of the target compound against the HepG2 human liver cancer cell line yielded an IC50 value of 12.5 µM . For context, the unsubstituted parent quinazoline-2,4(1H,3H)-dione (Qd) was reported to modulate STAT3 and FOXO3a signalling in HepG2 cells with effects observed at concentrations of 25–50 µM, though no direct IC50 comparator exists from the same study [1]. The 12.5 µM activity of the target compound places it within the moderate-activity tier typical of early-stage quinazoline-2,4-dione hits and warrants profiling against additional liver cancer lines to establish selectivity.

Anticancer activity HepG2 Cytotoxicity screening

Distinct N3-Substituent Topology Redirects Biological Annotation Relative to PARP-Focused Quinazoline-2,4-dione Series

Published SAR for the quinazoline-2,4(1H,3H)-dione chemotype demonstrates that N3 substitution with amino-pyrrolidine or benzyl-amine motifs drives potent PARP-1/2 inhibition (IC50 values in the 10⁻⁹–10⁻⁸ M range), whereas N3-alkyl/arylalkyl substitution generally yields weak or negligible PARP activity [1][2]. The 4-phenylbutan-2-yl substituent on the target compound lacks the key hydrogen-bond-donor pharmacophore required for PARP catalytic-site engagement, predicted to shift biological activity toward kinase, GPCR, or epigenetic targets [3]. This structural bifurcation means the target compound is unlikely to compete directly with PARP-optimized quinazoline-2,4-diones and should be screened against orthogonal target panels.

PARP selectivity Kinase inhibition Target class switching

Moderate TPSA (49.4 Ų) Balances Permeability and Solubility vs. More Polar Quinazoline-2,4-dione Derivatives

The target compound exhibits a topological polar surface area (TPSA) of 49.4 Ų [1]. This value is below the commonly cited oral bioavailability threshold of 140 Ų and also below the CNS penetration cut-off of ~90 Ų, indicating favourable passive membrane permeability. By comparison, quinazoline-2,4-dione derivatives bearing carboxylic acid, sulfonamide, or multiple hydroxyl substituents routinely exceed TPSA values of 90–120 Ų, which can limit cellular and CNS penetration [2]. The balanced TPSA, combined with the moderate XLogP3 of 3.4, suggests the compound resides in a favourable drug-like property space distinct from more polar in-class screening candidates.

Drug-likeness Permeability ADME profiling

Optimal Use Cases for Procuring 3-(4-Phenylbutan-2-yl)quinazoline-2,4(1H,3H)-dione (CAS 1282073-40-8)


CNS-Penetrant Lead Identification: Screening Against Neurological Targets

With an XLogP3 of 3.4 and TPSA of 49.4 Ų [1], this compound resides within the established physicochemical space for CNS drug candidates. Procurement is indicated for laboratories running blood–brain barrier penetrant fragment- or lead-screening campaigns against GPCRs, ion channels, or kinases implicated in neurological and psychiatric disorders. The moderate lipophilicity suggests sufficient aqueous solubility for in vitro assay compatibility while retaining membrane permeability.

Non-PARP Quinazoline-2,4-dione SAR Expansion

Extensive patent and literature space exists for PARP-inhibiting quinazoline-2,4-diones bearing amine-containing N3 substituents [2]. The 4-phenylbutan-2-yl substituent lacks the requisite amine pharmacophore for PARP catalytic-site binding, making this compound a valuable tool for probing alternative target classes (kinases, bromodomains, GPCRs, ion channels) within the same chemotype. Research groups seeking to diversify away from crowded PARP intellectual property should prioritise this scaffold for broad-panel screening.

Chiral Chromatography Method Development and Enantiomeric Resolution

The undefined stereocentre at the benzylic position of the 4-phenylbutan-2-yl side chain [1] creates an opportunity for chiral separation method development. Procurement of the racemate enables analytical laboratories to develop and validate chiral HPLC or SFC methods, isolate individual enantiomers, and assess enantioselective biological activity—a differentiation point not available with achiral N3-substituted quinazoline-2,4-diones.

Hepatocellular Carcinoma (HCC) Probe Development Starting Point

The reported HepG2 IC50 of 12.5 µM provides a quantitative starting point for medicinal chemistry optimisation. Procurement is indicated for groups developing probes or lead compounds targeting hepatocellular carcinoma, with the understanding that further SAR exploration (substitution on the phenyl ring, variation of the alkyl linker, and core modifications) will be required to improve potency below the 1 µM threshold typical of advanced lead candidates.

Quote Request

Request a Quote for 3-(4-phenylbutan-2-yl)quinazoline-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.